

# 1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals

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## Compound of Interest

Compound Name:	1-(2-Fluorophenyl)cyclopropanecarbonitrile
Cat. No.:	B1342051

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CAS Number: 97009-38-6

Molecular Formula: C<sub>10</sub>H<sub>8</sub>FN

Molecular Weight: 161.18 g/mol

## Abstract

**1-(2-Fluorophenyl)cyclopropanecarbonitrile** is a fluorinated aromatic cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring, a conformationally constrained bioisostere for various functional groups, imparts metabolic stability and unique structural properties to parent molecules. The presence of a fluorine atom on the phenyl ring can further enhance pharmacokinetic properties such as membrane permeability and binding affinity by modulating electronic characteristics and blocking metabolic sites. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, serving as a resource for researchers and professionals in the field of drug development. While specific experimental data for this compound is not extensively published, this document compiles information based on established synthetic methodologies and data from closely related analogs.

# Physicochemical and Spectral Data

Quantitative data for **1-(2-Fluorophenyl)cyclopropanecarbonitrile** is not readily available in peer-reviewed literature. The following table summarizes the known properties of its precursor and key analogous compounds to provide an estimated profile.

Property	2- Fluorophenyl acetonitrile (Starting Material)	1- Phenylcyclopr opanecarbonit rile (Analog)	1-(4- Fluorophenyl) cyclopropanec arbonitrile (Analog)	1-(2- Fluorophenyl) cyclopropanec arbonitrile (Predicted)
CAS Number	326-62-5[1]	935-44-4[2]	97009-67-1[3]	97009-38-6
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN[1]	C <sub>10</sub> H <sub>9</sub> N[2]	C <sub>10</sub> H <sub>8</sub> FN[3]	C <sub>10</sub> H <sub>8</sub> FN
Molecular Weight	135.14 g/mol [1]	143.18 g/mol [2]	161.18 g/mol [3]	161.18 g/mol
Boiling Point	235 °C[1]	114-117 °C / 20 mmHg	Not Available	Similar to analogs
Density	1.061 g/mL[1]	Not Available	Not Available	~1.1 g/mL
Refractive Index	1.501[1]	Not Available	Not Available	~1.52
<sup>1</sup> H NMR (ppm)	3.7 (s, 2H), 7.1- 7.4 (m, 4H)	1.3-1.4 (m, 2H), 1.6-1.7 (m, 2H), 7.2-7.4 (m, 5H)	Not Available	1.4-1.5 (m, 2H), 1.7-1.8 (m, 2H), 7.1-7.5 (m, 4H)
<sup>13</sup> C NMR (ppm)	17.5, 115.5 (d), 117.2, 124.8, 129.5, 130.0, 161.2 (d)	1.0, 17.0, 122.5, 126.0, 127.8, 128.9, 138.9	Not Available	~1.5, ~18.0, ~115.8 (d), ~122.0, ~124.9, ~129.0, ~130.5, ~160.0 (d)
IR (cm <sup>-1</sup> )	~2250 (C≡N), ~1490 (C=C)	~2230 (C≡N), ~3080 (C-H, cyclopropyl)	Not Available	~2240 (C≡N), ~3080 (C-H, cyclopropyl), ~1495 (C=C), ~1230 (C-F)

Note: Predicted data is based on extrapolation from analogous compounds and general principles of spectroscopy.

## Synthesis Methodology

The most common and efficient method for the synthesis of 1-aryl(cyclopropane)carbonitriles is the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions.[4][5][6] This approach avoids the need for strong, hazardous bases like sodium amide and offers good yields under milder conditions.

## Proposed Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative procedure based on established methods for similar compounds.

Reaction:

2-Fluorophenylacetonitrile + 1,2-Dibromoethane → **1-(2-Fluorophenyl)cyclopropanecarbonitrile**

Materials:

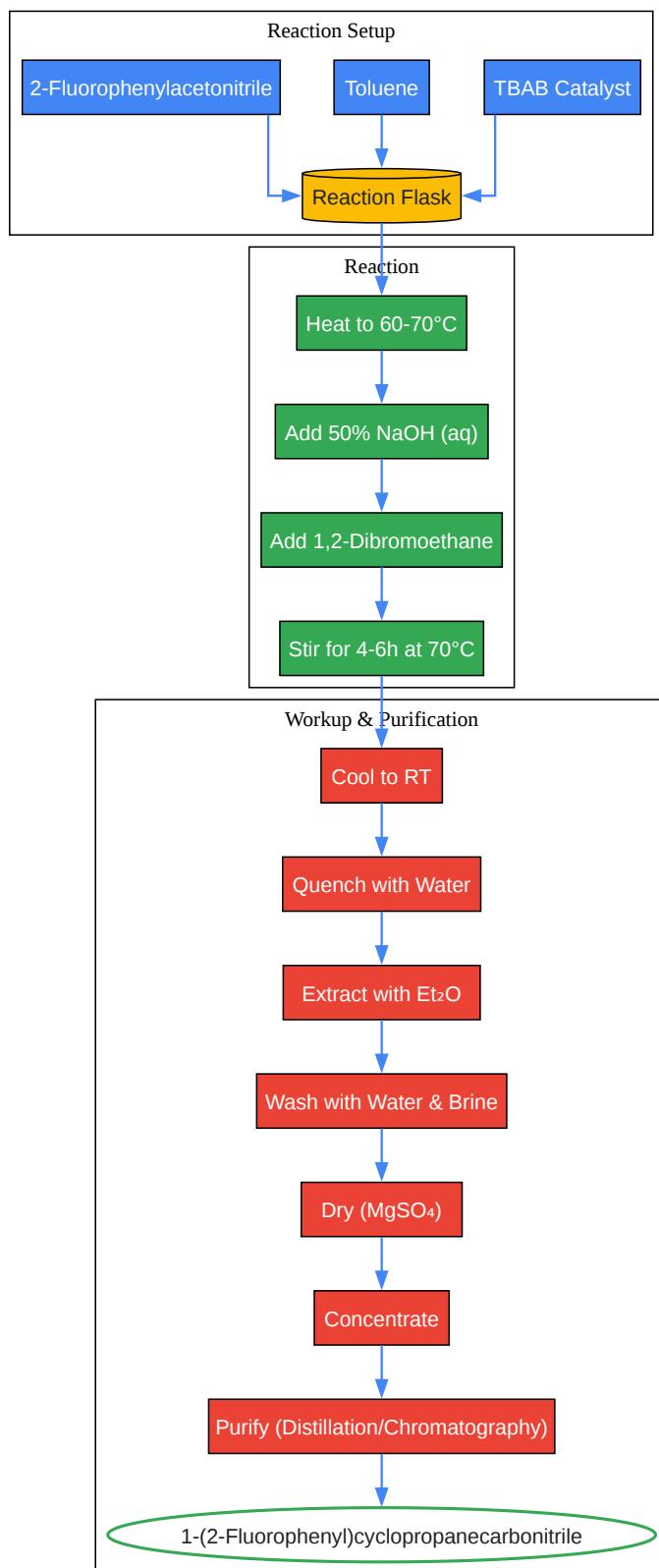
- 2-Fluorophenylacetonitrile (1.0 eq)
- 1,2-Dibromoethane (1.2 eq)
- 50% Aqueous Sodium Hydroxide (NaOH) solution
- Toluene
- Tetrabutylammonium bromide (TBAB) (0.05 eq)
- Deionized Water
- Diethyl Ether
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-fluorophenylacetonitrile and toluene.
- Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.
- Heat the mixture to 60-70 °C with vigorous stirring.
- Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained.
- After the addition of NaOH is complete, add 1,2-dibromoethane dropwise.
- Maintain the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
- Combine all organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(2-fluorophenyl)cyclopropanecarbonitrile**.

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.

## Role in Drug Discovery

The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.<sup>[7]</sup>

## Structural and Conformational Rigidity

The three-membered ring of the cyclopropane group is rigid and conformationally restricted. Introducing this motif into a drug molecule can lock a flexible side chain into a bioactive conformation, which can lead to increased binding affinity and selectivity for its biological target.

## Metabolic Stability

The C-C and C-H bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.<sup>[7]</sup> This can lead to an increased *in vivo* half-life and improved oral bioavailability of the drug.

## Bioisosterism

The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or gem-dimethyl group. This allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

## Impact of Fluorine Substitution

The 2-fluoro substituent on the phenyl ring introduces specific electronic effects. Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influence hydrogen bonding interactions, and create favorable orthogonal interactions with the target protein. Furthermore, the C-F bond is very stable, and fluorine substitution can block sites of metabolic oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.<sup>[7][8]</sup>

## Potential Therapeutic Applications

While no specific biological activity has been reported for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, related cyclopropane-containing molecules have demonstrated a wide range of activities, including roles as enzyme inhibitors and receptor agonists/antagonists.<sup>[9][10]</sup> For instance, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been evaluated as potential c-Met kinase

inhibitors for cancer therapy.[\[11\]](#) Given these precedents, **1-(2-Fluorophenyl)cyclopropanecarbonitrile** serves as a valuable building block for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

## Safety and Handling

No specific safety data sheet (SDS) is available for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**. However, based on its structure and data for related compounds like 2-fluorophenylacetonitrile, the following precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Hazards:** Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[\[1\]](#) May cause irritation to the skin, eyes, and respiratory system. The nitrile group can be metabolized to release cyanide, so exposure should be minimized.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

## Conclusion

**1-(2-Fluorophenyl)cyclopropanecarbonitrile** is a promising scaffold for the development of novel therapeutics. Its synthesis can be achieved through established methods like phase-transfer catalysis. The combination of the rigid, metabolically stable cyclopropane ring and the electronically modifying fluorine atom makes it an attractive building block for medicinal chemists. Further research into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery pipelines.

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